![molecular formula C15H17N3O2 B028006 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate CAS No. 68808-54-8](/img/structure/B28006.png)
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Trp-P-1 has been achieved through various chemical routes. A notable method involves the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to 1,2-dihydro-γ-carbolines, followed by dehydrogenation to γ-carbolinecarboxylates and subsequent conversion to the amino compound via Curtius rearrangement (Akimoto, Kawai, & Nomura, 1985). This method has been pivotal in studying the chemical and biological properties of Trp-P-1.
Molecular Structure Analysis
The molecular structure of Trp-P-1 has been confirmed through various analytical techniques, including X-ray crystallography and NMR spectroscopy. The structure is characterized by a pyrido[4,3-b]indole core with amino and methyl groups at specific positions, which are crucial for its mutagenic activity. The precise arrangement of these functional groups plays a significant role in the interaction of Trp-P-1 with DNA and its overall biological activity.
Chemical Reactions and Properties
Trp-P-1 undergoes metabolic activation in biological systems, which is essential for its mutagenic and carcinogenic effects. This activation involves enzymatic conversion to hydroxylated intermediates, which can then form adducts with DNA. The study by Hashimoto, Shudo, & Okamoto (1980) identified 3-hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole as an active metabolite of Trp-P-2, a compound closely related to Trp-P-1, indicating a similar pathway might be involved for Trp-P-1 (Hashimoto, Shudo, & Okamoto, 1980).
Wissenschaftliche Forschungsanwendungen
Application 1: Apoptosis Induction in Rat Splenocytes, Thymocytes, and Hepatocytes
- Summary of Application: Trp-P-1 is known to induce apoptosis in rat splenocytes, thymocytes, and hepatocytes . This process involves the activation of caspase-3-like proteases, which are markers of apoptosis .
- Methods of Application: Trp-P-1 is incorporated into these cells in a dose- and time-dependent manner through monoamine transporters . The uptake of Trp-P-1 into these cells is significantly competed by dopamine and serotonin, and inhibitors of dopamine and serotonin transporters markedly suppress the uptake of Trp-P-1 .
- Results or Outcomes: The inhibition of monoamine transporters using specific inhibitors partially suppressed Trp-P-1-induced cell death in these cells . In hepatocytes, the inhibition of transporters prevented Trp-P-1-induced morphological changes and activation of caspase-3 .
Application 2: Enhancement of UV-induced Lethality and Mutation Frequency
- Summary of Application: Trp-P-1 has been found to enhance UV-induced lethality and mutation frequency in Escherichia coli by inhibiting the repair of UV-induced DNA damage .
Application 3: Induction of Necrosis in Rat Splenocytes
- Summary of Application: Trp-P-1 is known to induce necrosis in rat splenocytes . This process involves the activation of caspase-3-like proteases .
- Methods of Application: Trp-P-1 is incorporated into these cells in a dose-dependent manner . The uptake of Trp-P-1 into these cells is significantly competed by dopamine and serotonin .
- Results or Outcomes: The inhibition of monoamine transporters using specific inhibitors partially suppressed Trp-P-1-induced cell death in these cells . In hepatocytes, the inhibition of transporters prevented Trp-P-1-induced morphological changes and activation of caspase-3 .
Application 4: Mutagenesis
- Summary of Application: Trp-P-1 is highly mutagenic in the Ames test . Investigations have shown that broiled fish, fried beef and commercial beef extracts, and protein pyrolysates contain this mutagen .
Application 5: Neurotoxic Action
- Summary of Application: Trp-P-1 is known to show neurotoxic action because of reduction of the catecholamine synthesis-related enzyme activity in clonal rat pheochromocytoma PC12h cells .
Application 6: Presence in Cooked Foods
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
acetic acid;1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.C2H4O2/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12;1-2(3)4/h3-6,16H,1-2H3,(H2,14,15);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNRBAJNAWIPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021416 | |
| Record name | Trp-P-1 acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate | |
CAS RN |
75104-43-7, 68808-54-8 | |
| Record name | 5H-Pyrido[4,3-b]indol-3-amine, 1,4-dimethyl-, acetate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75104-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrido(4,3-b)indole, 3-amino-1,4-dimethyl-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068808548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Pyrido(4,3-b)indol-3-amine, 1,4-dimethyl-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075104437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trp-P-1 acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




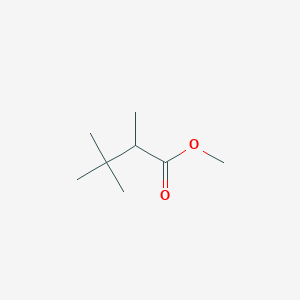
![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)
![[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt](/img/structure/B27932.png)
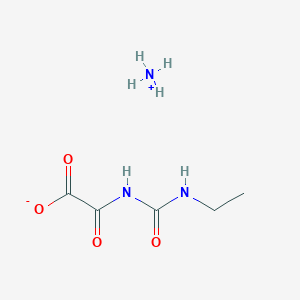
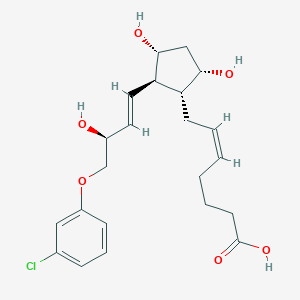

![2,2-Dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B27943.png)
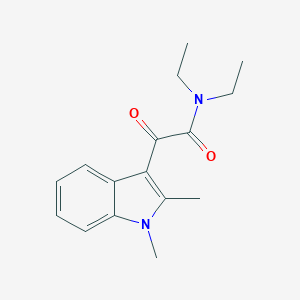
![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)
![2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B27950.png)
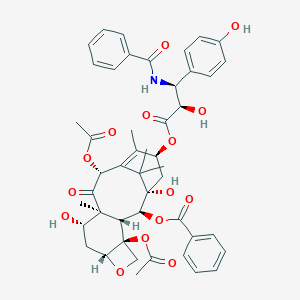

![N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B27957.png)